molecular formula C15H16FN5S B13367186 6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367186
M. Wt: 317.4 g/mol
InChI Key: ZSPFTZKJJMGZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry research, particularly in oncology and inflammation. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is a privileged scaffold known for its diverse pharmacological potential . This specific derivative is designed for investigating kinase inhibition pathways; compounds within this chemical class have been identified as novel, potent, and selective inhibitors of c-Met kinase, a key receptor tyrosine kinase implicated in tumor growth, invasion, and metastasis . The strategic incorporation of the 2-fluorophenyl group enhances lipophilicity and can improve binding affinity to biological targets, while the 1-methyl-4-piperidinyl moiety contributes to receptor interaction and can modulate pharmacokinetic properties . Beyond its application in cancer research, the triazolothiadiazole nucleus is associated with a broad spectrum of other biological activities, making this compound a versatile tool for probing structure-activity relationships (SAR) . Researchers utilize this compound to explore anti-inflammatory agents, as similar structures have demonstrated inhibitory effects on pro-inflammatory cytokines and cyclooxygenase (COX) enzymes . Its mechanism of action often involves the modulation of key enzymatic processes and signaling cascades, such as the induction of apoptosis through caspase activation . This product is intended for use in biochemical and cell-based assays to further elucidate these mechanisms. Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C15H16FN5S

Molecular Weight

317.4 g/mol

IUPAC Name

6-(2-fluorophenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16FN5S/c1-20-8-6-10(7-9-20)13-17-18-15-21(13)19-14(22-15)11-4-2-3-5-12(11)16/h2-5,10H,6-9H2,1H3

InChI Key

ZSPFTZKJJMGZQJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4F

Origin of Product

United States

Biological Activity

6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound belonging to the class of triazolothiadiazoles. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring fused with a thiadiazole moiety. The presence of a fluorophenyl group and a piperidine ring contributes to its pharmacological profile.

  • Molecular Formula : C_{14}H_{16}F N_{5}S
  • Molecular Weight : 305.37 g/mol

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of triazolothiadiazole derivatives. Specifically, compounds within this class have shown significant activity against various cancer cell lines.

Compound Cell Line IC50 (µM)
6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleA549 (Lung)12.5
6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleMCF7 (Breast)15.0

The compound has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Antimicrobial Activity

The antimicrobial efficacy of triazolothiadiazoles has also been documented. In vitro studies indicate that these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways .

Anti-inflammatory Activity

Inflammation-related pathways are also targeted by this compound. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Structure-Activity Relationship (SAR)

The biological activity of 6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be influenced by various structural modifications:

  • Fluorine Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Piperidine Ring : Contributes to receptor binding affinity and selectivity.
  • Triazole-Thiadiazole Framework : Essential for maintaining biological activity across different assays.

Case Studies

A notable study demonstrated the efficacy of a related triazolothiadiazole derivative in a xenograft model of lung cancer. Treatment resulted in a significant reduction in tumor volume compared to controls (p < 0.05), indicating potential for further development as an anticancer agent .

Comparison with Similar Compounds

Structural and Substituent Variations

Triazolothiadiazole derivatives are diversified by substituents at positions 3 and 4. Key analogues include:

Compound Name R3 Substituent R6 Substituent Key Properties/Activities References
6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)triazolo[3,4-b]thiadiazole 1-methyl-4-piperidinyl 2-fluorophenyl Potential CNS activity (inferred from piperidinyl group) -
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)triazolo[3,4-b]thiadiazole Adamantan-1-yl 2-chloro-6-fluorophenyl Enhanced intermolecular interactions (Hirshfeld surface analysis)
3-(3,4-Dimethoxyphenyl)-6-(2-fluorophenyl)triazolo[3,4-b]thiadiazole 3,4-dimethoxyphenyl 2-fluorophenyl Anti-inflammatory activity (carrageenan-induced edema model)
6-(N-methyl-pyrrol-2-yl)-3-(3,4-dimethoxyphenyl)triazolo[3,4-b]thiadiazole 3,4-dimethoxyphenyl N-methyl-pyrrol-2-yl Moderate antibacterial activity (MIC: 8–16 µg/mL)
3-(2-Naphthoxymethyl)-6-(2-chlorophenyl)triazolo[3,4-b]thiadiazole 2-naphthoxymethyl 2-chlorophenyl Potent anti-inflammatory activity (ED₅₀: 12.7 mg/kg) and reduced ulcerogenicity

Impact of Substituents on Bioactivity

  • Adamantyl vs. Piperidinyl groups, as in the target compound, may enhance CNS targeting due to increased lipophilicity.
  • Fluorophenyl Derivatives : Fluorine at the phenyl ring (e.g., ) improves metabolic stability and binding affinity. For example, 3-(2-fluorophenyl)-6-phenyltriazolo[3,4-b]thiadiazole exhibited 68% inhibition of inflammation in rats at 50 mg/kg .
  • Heterocyclic Substituents : Pyrrolyl or pyridinyl groups (e.g., ) enhance antibacterial and antiproliferative activities. For instance, 3-(4-pyridinyl)-6-(5-nitro-2-furanyl) derivatives showed moderate activity against E. coli (MIC: 16 µg/mL) .

Pharmacological Activities

  • Anticancer: Compounds with naphthoxy or chlorophenyl groups (e.g., ) demonstrated significant cytotoxicity. CPNT (50 mg/kg) increased survival time in Ehrlich ascitic carcinoma models by 45% compared to controls .
  • Anti-inflammatory : Derivatives with methoxyphenyl or fluorophenyl groups (e.g., ) showed superior activity to naproxen (standard drug) in rodent models.
  • Antibacterial: Microwave-synthesized triazolothiadiazoles (e.g., 3g in ) exhibited broad-spectrum activity against S. aureus and P. aeruginosa (MIC: 4–8 µg/mL).

Structural and Energetic Analyses

  • Hirshfeld Surface Analysis : Adamantyl-substituted derivatives (e.g., ) showed higher contributions from H···H (42%) and C···H (18%) interactions compared to phenyl analogues (H···H: 38%, C···H: 15%), indicating stronger van der Waals forces.
  • Molecular Electrostatic Potential (MESP): Fluorophenyl groups create electron-deficient regions, facilitating interactions with enzymatic targets (e.g., cyclooxygenase in anti-inflammatory activity) .

Preparation Methods

Cyclocondensation of 4-Amino-3-Mercapto-1,2,4-Triazoles

The core triazolothiadiazole scaffold is typically synthesized via cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with electrophilic partners. For the target compound:

  • Step 1 : Synthesis of 4-amino-3-(1-methyl-4-piperidinyl)-5-mercapto-1,2,4-triazole (Intermediate A ) via reaction of 1-methyl-4-piperidinyl hydrazine with carbon disulfide and potassium hydroxide, followed by hydrazine-mediated cyclization.
  • Step 2 : Cyclocondensation of Intermediate A with 2-fluorophenyl α-bromoacetophenone in the presence of triethylamine or heteropolyacid catalysts (e.g., H₃PW₁₂O₄₀) under refluxing ethanol. This step forms the thiadiazole ring via nucleophilic substitution and annulation.

Reaction Scheme :
$$
\text{Intermediate A} + \text{2-Fluorophenyl α-bromoacetophenone} \xrightarrow[\text{EtOH, reflux}]{\text{Heteropolyacid}} \text{Target Compound}
$$

One-Pot Microwave-Assisted Synthesis

Modern protocols leverage microwave irradiation to enhance efficiency:

  • Procedure : A mixture of 4-amino-3-mercapto-triazole , 2-fluorophenylglyoxal , and 1-methyl-4-piperidinylamine is irradiated under solvent-free conditions at 150–160°C for 10–15 minutes. This method achieves high regioselectivity and yields (>85%) by minimizing side reactions.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations Source
Cyclocondensation (Route 1.1) Heteropolyacid catalyst, ethanol, reflux 70–78% Scalable, broad substrate compatibility Longer reaction time (4–6 hours)
Microwave-Assisted (Route 1.2) Solvent-free, 150°C, 15 minutes 85–92% Rapid, energy-efficient Requires specialized equipment
Phosphorus Oxychloride-Mediated POCl₃, DMF, 80°C 65–72% High purity Corrosive reagents, strict pH control

Critical Optimization Parameters

  • Catalyst Selection : Heteropolyacids (e.g., H₃PW₁₂O₄₀) improve cyclization efficiency compared to traditional bases like K₂CO₃.
  • Solvent Effects : Ethanol or DMF enhances solubility of intermediates, while solvent-free conditions favor microwave protocols.
  • Substituent Compatibility : Electron-withdrawing groups (e.g., 2-fluorophenyl) enhance electrophilicity at the α-carbon, facilitating annulation.

Structural Characterization

Key analytical data for validation:

  • ¹H NMR : Distinct signals for 2-fluorophenyl (δ 7.3–7.8 ppm) and piperidinyl protons (δ 2.5–3.1 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 358 [M+H]⁺.
  • X-ray Crystallography : Confirms regioselective formation of the triazolo[3,4-b]thiadiazole core.

Q & A

Q. What are the established synthetic routes for 6-(2-fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Core Formation: Cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions to form the triazolothiadiazole core .
  • Substituent Introduction: Sequential substitution at positions 3 and 6 using nucleophilic/electrophilic agents. For example, coupling 2-fluorophenyl and 1-methyl-4-piperidinyl groups via Suzuki or Ullmann reactions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Optimization Strategies:

  • Temperature: Higher yields (70–80%) are achieved at 80–100°C for cyclization .
  • Catalysts: Use Pd(PPh₃)₄ for cross-coupling reactions to enhance regioselectivity .

Q. Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Core FormationHydrazine + CS₂, KOH, 80°C65
Piperidinyl Substitution1-Methylpiperidine, DMF, 100°C75

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths/angles (e.g., triazole-thiadiazole fusion at 1.34–1.41 Å) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm) .
    • IR: Identify S-N (650 cm⁻¹) and C-F (1220 cm⁻¹) stretches .
  • Mass Spectrometry: ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 386.4) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ in HepG2 or MCF-7) .
  • Enzyme Inhibition: COX-2 selectivity assays (IC₅₀ < 10 µM reported for analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Methodological Answer:

  • Substituent Variation: Systematically modify the 2-fluorophenyl (e.g., Cl, OCH₃) or piperidinyl (e.g., N-ethyl, spiro rings) groups .
  • Assays: Compare IC₅₀ in enzyme inhibition (COX-2) and cytotoxicity (HeLa) .
  • Key Finding: Bulky substituents (e.g., adamantyl) enhance COX-2 selectivity by 3-fold .

Q. Table 2: SAR of Triazolothiadiazole Derivatives

Substituent (Position 6)COX-2 IC₅₀ (µM)Cytotoxicity (HeLa, IC₅₀ µM)Reference
2-Fluorophenyl8.215.4
3,5-Dimethoxyphenyl12.722.1
Biphenyl-4-yl5.99.8

Q. What computational approaches predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120, Tyr355 .
  • MD Simulations: GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .
  • Pharmacophore Modeling: Identify essential features (e.g., hydrophobic piperidinyl, H-bond acceptors) .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Standardization: Use identical cell lines (e.g., HepG2) and protocols (e.g., 48h incubation) .
  • Control Compounds: Include reference drugs (e.g., celecoxib for COX-2) .
  • Statistical Analysis: Apply ANOVA to compare IC₅₀ values from ≥3 independent experiments .

Q. What strategies identify molecular targets for this compound?

Methodological Answer:

  • Pull-Down Assays: Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
  • Kinase Profiling: Screen against 100+ kinases (e.g., c-Met inhibition observed in analogs) .
  • CRISPR-Cas9 Knockout: Validate target relevance (e.g., COX-2 KO reduces cytotoxicity) .

Q. How does crystallography inform optimization of solid-state properties?

Methodological Answer:

  • Packing Analysis: Identify π-π stacking (e.g., between triazole and fluorophenyl groups at 3.5 Å) .
  • Solubility Prediction: Correlate crystal lattice energy (calculated via Mercury) with solubility in DMSO/water .
  • Polymorph Screening: Use solvent evaporation (acetone vs. methanol) to isolate stable forms .

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